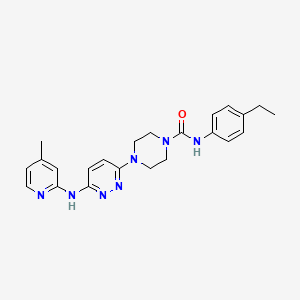

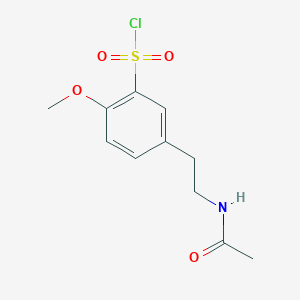

![molecular formula C17H13Cl2NO2 B2869964 6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide CAS No. 338759-61-8](/img/structure/B2869964.png)

6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide (6-CNC) is an organic compound with a wide range of uses in scientific research. It is a synthetic molecule, which can be synthesized from readily available starting materials. 6-CNC has been used in a variety of studies, ranging from biochemical and physiological studies to lab experiments.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with “6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide”, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus, with IC50 values indicating their potential as antiviral agents .

Anti-inflammatory Properties

The indole nucleus, a common feature in compounds related to “6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide”, is known for its anti-inflammatory capabilities. This biological activity is crucial in the development of new therapeutic agents for treating inflammation-related disorders .

Anticancer Applications

Compounds with an indole core are actively researched for their anticancer activities. The structural framework of “6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide” suggests its potential use in developing novel anticancer drugs, targeting various cancer cell lines through different mechanisms of action .

Antimicrobial Effects

Indole derivatives have also been recognized for their antimicrobial effects. This includes a broad spectrum of activity against bacteria and fungi, which positions “6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide” as a candidate for further exploration in antimicrobial drug development .

Antitubercular Activity

The fight against tuberculosis has led to the investigation of indole derivatives for their antitubercular activity. Given the structural similarities, “6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide” could be explored for its efficacy against Mycobacterium tuberculosis .

Antidiabetic Potential

Research into indole-based compounds has included their use in managing diabetes. The pharmacological profile of “6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide” may offer new avenues for antidiabetic drug design, potentially impacting glucose regulation mechanisms .

Antimalarial Properties

Indole derivatives have shown promise in antimalarial drug discovery. The chemical structure of “6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide” could be key in synthesizing new compounds with the ability to inhibit the growth of Plasmodium species .

Anticholinesterase Activity

Compounds containing the indole moiety have been evaluated for their anticholinesterase activity, which is significant in treating neurodegenerative diseases like Alzheimer’s. “6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide” might contribute to the development of drugs that can modulate cholinergic signaling in the brain .

properties

IUPAC Name |

6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO2/c18-14-3-1-11(2-4-14)9-20-17(21)13-7-12-8-15(19)5-6-16(12)22-10-13/h1-8H,9-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPENLNTVHGIBOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2869884.png)

![methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2869888.png)

![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2869895.png)

![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2869897.png)

![1-(furan-2-ylmethyl)-4-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2869904.png)